1-[(4-fluorophenyl)methyl]-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea
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Description
1-[(4-fluorophenyl)methyl]-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea is a useful research compound. Its molecular formula is C18H18FN3O3 and its molecular weight is 343.358. The purity is usually 95%.
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Biological Activity
1-[(4-fluorophenyl)methyl]-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea is a compound of interest due to its potential pharmacological applications. The presence of a fluorine atom and the oxazolidinone moiety suggests that this compound may exhibit unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18FNO3, with a molecular weight of 321.34 g/mol. The structure includes a urea functional group linked to a fluorinated phenyl group and an oxazolidinone ring, which is known for its role in antibiotic activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Activity : Compounds containing oxazolidinones have been shown to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is similar to that of linezolid, a well-known oxazolidinone antibiotic .
- Anti-inflammatory Properties : Research indicates that fluorinated compounds can modulate inflammatory pathways. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of the drug, potentially increasing its efficacy in reducing inflammation .
- Anticancer Potential : Preliminary studies suggest that oxazolidinones may exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including the inhibition of angiogenesis and modulation of cell cycle progression .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of protein synthesis | |
Anti-inflammatory | Modulation of inflammatory cytokines | |
Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazolidinone derivatives against Gram-positive bacteria. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA) strains .
- Inflammation Models : In vivo studies using murine models demonstrated that treatment with fluorinated oxazolidinones resulted in reduced levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .
- Cancer Research : A recent investigation into the anticancer properties revealed that derivatives of this compound could inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-14-8-6-13(7-9-14)10-20-17(23)21-11-16-12-22(18(24)25-16)15-4-2-1-3-5-15/h1-9,16H,10-12H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKOPDCWXIJEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.